REACTION_SMILES
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[BrH:14].[Cl:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:6](=[O:7])[Cl:8])[cH:9][cH:10]1.[NH2:15][c:16]1[s:17][c:18]([Br:21])[cH:19][n:20]1.[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[Cl:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:6](=[O:7])[NH:15][c:16]2[s:17][c:18]([Br:21])[cH:19][n:20]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ncc(Br)s1)c1ccc(Cl)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |